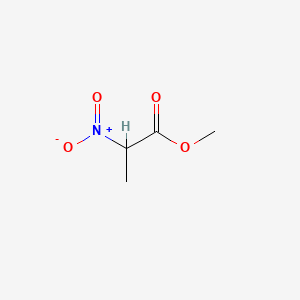
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is a chemical compound known for its applications in biochemical assays, particularly as a substrate in enzyme-linked immunosorbent assays (ELISA). This compound is characterized by its high sensitivity and specificity, making it a valuable tool in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) typically involves the reaction of 4-nitrophenyl phosphate with 2-ethyl-2-amino-1,3-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents such as water or organic solvents, and the reaction temperature is carefully monitored to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and phosphate ions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The nitro group can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with the addition of acids or bases to catalyze the reaction.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Substitution: Involves the use of nucleophiles or electrophiles under controlled conditions.
Major Products
Hydrolysis: Produces 4-nitrophenol and phosphate ions.
Oxidation: Can produce various oxidized derivatives of the compound.
Reduction: Leads to the formation of reduced derivatives, such as amino derivatives.
科学的研究の応用
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is widely used in scientific research due to its versatility and sensitivity. Some of its applications include:
Biochemical Assays: Used as a substrate in ELISA to detect the presence of specific enzymes or antibodies.
Enzyme Kinetics: Helps in studying the kinetics of phosphatase enzymes.
Medical Diagnostics: Employed in diagnostic kits for detecting various diseases.
Industrial Applications: Used in the production of biochemical reagents and diagnostic tools.
作用機序
The compound acts as a substrate for phosphatase enzymes. When it interacts with these enzymes, it undergoes hydrolysis, resulting in the release of 4-nitrophenol, which can be detected spectrophotometrically. This reaction is highly specific and sensitive, making it ideal for use in various assays. The molecular targets include phosphatase enzymes, and the pathway involves the cleavage of the phosphate group from the compound.
類似化合物との比較
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is unique due to its high sensitivity and specificity in biochemical assays. Similar compounds include:
4-Nitrophenyl phosphate disodium salt: Another substrate used in ELISA, but with different solubility and stability properties.
Bis(4-nitrophenyl) phosphate: Used in similar applications but has different kinetic properties.
4-Nitrophenyl phenylphosphonate: Employed in enzyme assays with distinct reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, but Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) stands out for its balance of sensitivity and specificity.
特性
CAS番号 |
62796-28-5 |
|---|---|
分子式 |
C16H32N3O10P |
分子量 |
457.41 g/mol |
IUPAC名 |
2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H6NO6P.2C5H13NO2/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*1-2-5(6,3-7)4-8/h1-4H,(H2,10,11,12);2*7-8H,2-4,6H2,1H3 |
InChIキー |
YVXXRFJXBIWXFT-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |
正規SMILES |
CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |
Key on ui other cas no. |
62796-28-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


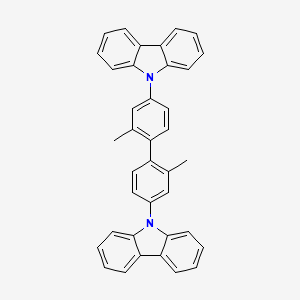


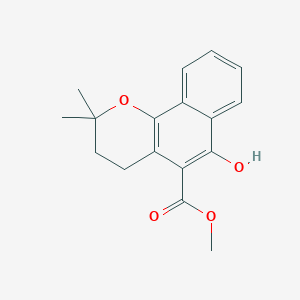
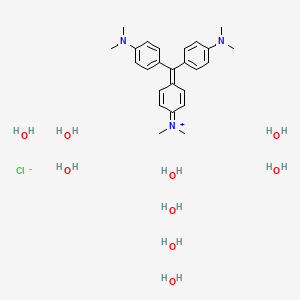
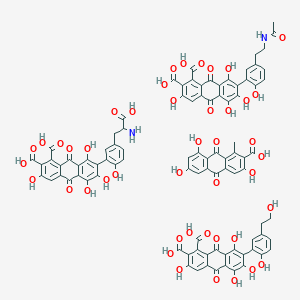
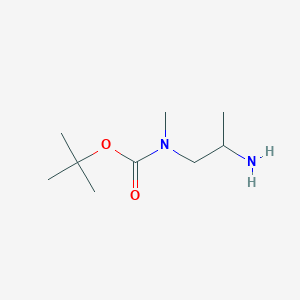

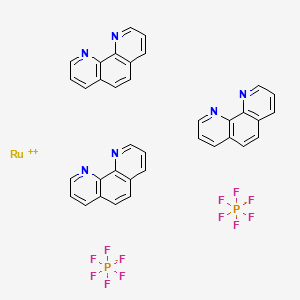

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)
![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)
